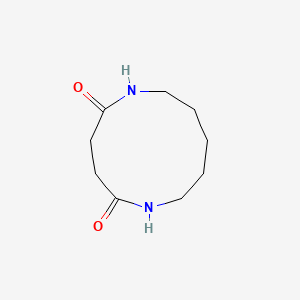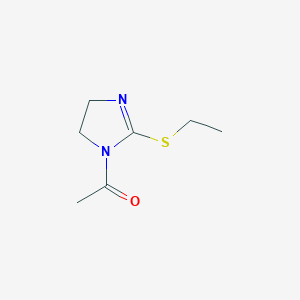![molecular formula C16H20O6 B14609448 Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester CAS No. 58745-51-0](/img/structure/B14609448.png)
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester is an organic compound with a complex structure that includes a benzodioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester typically involves the esterification of propanedioic acid derivatives with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester groups can be hydrolyzed to release active carboxylic acids, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, diethyl ester: A simpler ester of propanedioic acid without the benzodioxole moiety.
Propanedioic acid, (acetylamino)-, diethyl ester: Contains an acetylamino group instead of the benzodioxole moiety.
Propanedioic acid, 2-(2-propyn-1-yl)-, 1,3-diethyl ester: Features a propynyl group instead of the benzodioxole moiety.
Uniqueness
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester is unique due to the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
58745-51-0 |
|---|---|
Molekularformel |
C16H20O6 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
diethyl 2-[2-(1,3-benzodioxol-5-yl)ethyl]propanedioate |
InChI |
InChI=1S/C16H20O6/c1-3-19-15(17)12(16(18)20-4-2)7-5-11-6-8-13-14(9-11)22-10-21-13/h6,8-9,12H,3-5,7,10H2,1-2H3 |
InChI-Schlüssel |
SHWQEAGXTWZHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC2=C(C=C1)OCO2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)


stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)




![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)



